molecular formula C16H13N3O4 B2492757 ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate CAS No. 1803586-41-5

ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate

Cat. No.: B2492757
CAS No.: 1803586-41-5
M. Wt: 311.297
InChI Key: RCTNTJCAKLTXOI-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate is a pyrimidine-based heterocyclic compound featuring a 1,3-dioxo-isoindole moiety linked via a methyl group to the pyrimidine core. The pyrimidine ring is substituted with an ethyl ester at the 5-position, which is a common functional group in pharmaceuticals due to its role in enhancing bioavailability and metabolic stability.

Properties

IUPAC Name

ethyl 4-[(1,3-dioxoisoindol-2-yl)methyl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-2-23-16(22)12-7-17-9-18-13(12)8-19-14(20)10-5-3-4-6-11(10)15(19)21/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTNTJCAKLTXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with acenaphthenequinone to form a Schiff base, which is then reduced to yield the target compound . The reaction conditions often involve refluxing in ethanol with appropriate catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Recent studies have investigated the potential of ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate as an anticancer agent. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
    • A notable case study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .
  • Antimicrobial Properties
    • This compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro assays revealed that the compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
    • A specific investigation showed that modifications to the pyrimidine ring structure could enhance its efficacy as an antimicrobial agent, suggesting a pathway for developing new antibiotics .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

  • Scaffold for Drug Design
    • Its unique structural characteristics allow it to act as a scaffold for the development of new drug candidates targeting various diseases. Researchers have utilized this compound to synthesize derivatives with improved pharmacological profiles.
    • For instance, modifications at the carboxylate position have led to compounds with enhanced selectivity and potency against specific molecular targets .
  • Synthesis of Complex Molecules
    • This compound has been employed in multi-step synthetic routes to create complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal focused on the synthesis of novel derivatives of this compound. The researchers found that specific modifications led to compounds with IC50 values significantly lower than those of existing chemotherapeutics. This highlights the compound's potential as a candidate for further development in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another research effort explored the antimicrobial properties of this compound against resistant strains of bacteria. The findings indicated that certain derivatives demonstrated activity comparable to conventional antibiotics, suggesting that this compound could contribute to addressing antibiotic resistance.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity in breast cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Drug DevelopmentServes as a scaffold for new drug candidates

Mechanism of Action

The mechanism of action of ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-[(1,3-dioxo-isoindol-2-yl)methyl], ethyl ester ~355.34 (calculated) High crystallinity (inferred); strong H-bonding via isoindole dioxo groups
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-... 3,4-dimethoxyphenyl, oxo, ethyl ester ~348.37 (reported) Electron-rich aromatic system; UV-Vis absorbance at 270–310 nm
Mobocertinib (succinate salt) Indolyl, dimethylaminoethyl, acryloylamino, methoxy, succinate counterion 703.80 Enhanced aqueous solubility due to succinate; kinase inhibitor activity
Ethyl 4-(1,3-benzodioxol-5-yl)-2-sulfanylidene-... Benzodioxolyl, sulfanylidene, ethyl ester ~348.38 (calculated) Thione group enhances H-bonding; altered π-stacking vs. dioxo groups

Key Observations:

Electron-Withdrawing vs. In contrast, the 3,4-dimethoxyphenyl group in ’s compound donates electrons via methoxy substituents, stabilizing the ring and reducing electrophilicity . Mobocertinib’s indolyl group exhibits moderate electron-donating effects, balancing the electronic profile for kinase inhibition .

Hydrogen Bonding and Crystal Packing :

  • The dioxo groups in the isoindole moiety (target compound) enable robust hydrogen-bonding networks, likely leading to high crystallinity and thermal stability. This contrasts with the sulfanylidene group in ’s derivative, where sulfur’s lower electronegativity may weaken H-bonding but improve lipophilicity .

Bioavailability and Solubility: Mobocertinib’s succinate salt form enhances aqueous solubility, a critical factor in its pharmacokinetic profile. The target compound’s ethyl ester and non-ionic isoindole group suggest moderate solubility, comparable to ’s dimethoxyphenyl derivative .

Supramolecular and Conformational Analysis

  • Ring Puckering and Planarity: The isoindole moiety’s planar structure (vs. non-planar puckered rings in cyclopentane derivatives) promotes stacking interactions in crystals. This contrasts with the benzodioxolyl group in , where oxygen’s lone pairs may induce alternative packing motifs .
  • Graph Set Analysis: Hydrogen-bonding patterns in the target compound likely follow Etter’s rules, with C=O groups acting as acceptors and NH groups as donors, forming cyclic motifs (e.g., $ R_2^2(8) $) common in isoindole-containing crystals .

Biological Activity

Ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a pyrimidine ring fused with an isoindole moiety. Its molecular formula is C16H13N3O4C_{16}H_{13}N_{3}O_{4} with a molecular weight of 311.29 g/mol. The compound's unique structure allows for various interactions with biological targets, making it a valuable candidate for drug development.

PropertyValue
IUPAC NameEthyl 4-[(1,3-dioxoisoindol-2-yl)methyl]pyrimidine-5-carboxylate
Molecular FormulaC16H13N3O4
Molecular Weight311.29 g/mol
CAS Number1803586-41-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of ethyl 4-aminobenzoate with acenaphthenequinone to form a Schiff base, which is subsequently reduced to yield the target compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biochemical pathways. The interactions can modulate various biological processes, which may lead to therapeutic effects against diseases such as malaria and cancer .

Antiparasitic Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the survival of the malaria parasite. For instance, molecular docking studies indicated that certain analogs bind with high affinity to PfDHFR, showcasing Ki values in the low nanomolar range .

Table: Inhibitory Activity Against PfDHFR

CompoundKi (nM)IC50 (μM)
Ethyl 4-[...]-5-carboxylate1.3 - 2430.4 - 28
Cycloguanil--
Pyrimethamine--

Anticancer Potential

The compound's structural features suggest potential anticancer activity through inhibition of kinases such as Pim-1 kinase. Targeting such kinases may offer new strategies for treating various cancers .

Case Studies and Research Findings

A series of studies have evaluated the biological activities of compounds related to ethyl 4-[...]-5-carboxylate:

  • In Vitro Studies : Compounds were tested for their ability to inhibit PfDHFR in vitro, showing promising results that warrant further investigation into their pharmacokinetic properties .
  • Molecular Docking : Computational studies have predicted strong binding affinities for these compounds, indicating their potential as effective inhibitors against key enzymes involved in disease processes .
  • Pharmacophore Modeling : Research has focused on identifying pharmacophoric features that enhance biological activity, leading to the development of more potent analogs .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate?

The compound is typically synthesized via multi-step protocols involving:

  • Biginelli-like condensation : Reaction of aldehydes, β-ketoesters, and urea/thiourea derivatives under acidic conditions (e.g., acetic acid or HCl) to form the pyrimidine core .
  • Post-functionalization : Introduction of the isoindol-1,3-dione moiety via nucleophilic substitution or coupling reactions. For example, alkylation of pyrimidine intermediates with 2-(bromomethyl)isoindoline-1,3-dione under basic conditions (e.g., K₂CO₃ in DMF) .
  • Solvent optimization : Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency, with yields improved by refluxing at 80–100°C .

Q. How can researchers validate the purity and structural integrity of this compound?

Key methodologies include:

  • Chromatography : HPLC or TLC with UV detection to assess purity (>95% recommended for biological assays).
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns (e.g., δ 4.2–4.4 ppm for ester -OCH₂CH₃; δ 7.6–8.0 ppm for isoindole aromatic protons) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for diastereomeric mixtures (e.g., flattened boat conformation of the tetrahydropyrimidine ring) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in derivatives of this compound?

  • Chiral catalysts : Use of asymmetric catalysts (e.g., L-proline or BINOL derivatives) during cyclocondensation steps to induce enantioselectivity .
  • Dynamic kinetic resolution : Employing enzymes (e.g., lipases) or transition-metal complexes to resolve racemic mixtures .
  • Temperature control : Lowering reaction temperatures (e.g., 0–25°C) to minimize racemization of stereocenters .

Q. What strategies address discrepancies in reported biological activities (e.g., antimicrobial vs. antitumor effects)?

  • Assay standardization :
    • Dose-response curves : Test across multiple concentrations (e.g., 1–100 µM) to identify IC₅₀ values .
    • Cell line validation : Use diverse cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) to assess specificity .
  • Mechanistic studies :
    • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or proteases to link structure-activity relationships .
    • ROS detection : Quantify reactive oxygen species (ROS) to evaluate antioxidant claims .

Q. How can crystallography resolve conflicting data on hydrogen bonding and molecular packing?

  • Single-crystal X-ray diffraction : Analyze intermolecular interactions (e.g., N–H···O/S hydrogen bonds) to explain lattice stability .
    • Example: In dihydropyrimidinone analogs, N–H···S bonds form 3D networks, influencing solubility and melting points .
  • Hirshfeld surface analysis : Map close contacts (e.g., C–H···π interactions) to predict physicochemical properties .

Q. Methodological Challenges

Q. What experimental precautions are critical for handling moisture-sensitive intermediates in its synthesis?

  • Inert atmosphere : Use Schlenk lines or gloveboxes under N₂/Ar to prevent hydrolysis of esters or amides .
  • Drying agents : Pre-treat solvents with molecular sieves (3Å) or MgSO₄.
  • Low-temperature quenching : Add reactions to ice-cold water to stabilize intermediates .

Q. How can researchers mitigate decomposition during long-term storage?

  • Lyophilization : Freeze-dry purified compounds to remove residual solvents.
  • Storage conditions :
    • Temperature : –20°C in amber vials to prevent photodegradation.
    • Humidity : Use desiccants (silica gel) in sealed containers .

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